Acid-Catalyzed Rearrangement Rate Constants: BcPh 5,6-Oxide vs. Chrysene, Benzo[a]pyrene, and Phenanthrene K-Region Oxides
The second-order rate constant for acid-catalyzed ketone formation from BcPh 5,6-oxide in acetonitrile is 90 M⁻¹ s⁻¹, which is similar to phenanthrene 9,10-oxide (96 M⁻¹ s⁻¹) but 21-fold slower than chrysene 5,6-oxide (1910 M⁻¹ s⁻¹) and 2.7-fold slower than benzo[a]pyrene 4,5-oxide (244 M⁻¹ s⁻¹) [1]. The enolization rate constant (k_H) for BcPh 5,6-oxide is 823 M⁻¹ s⁻¹, which is 4.2-fold faster than that of phenanthrene 9,10-oxide (196 M⁻¹ s⁻¹) [1]. This non-linear reactivity profile arises from the nonplanar geometry of the BcPh ring system and directly affects experimental design in DNA-binding and solvolytic studies.
| Evidence Dimension | Second-order rate constant for acid-catalyzed ketone formation (k_acn, M⁻¹ s⁻¹) and enolization (k_H, M⁻¹ s⁻¹) in acetonitrile at 25 °C |
|---|---|
| Target Compound Data | BcPh 5,6-oxide: k_acn = 90 M⁻¹ s⁻¹; k_H = 823 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Chrysene 5,6-oxide: k_acn = 1910 M⁻¹ s⁻¹; BaP 4,5-oxide: k_acn = 244 M⁻¹ s⁻¹, k_H = 431 M⁻¹ s⁻¹; Phenanthrene 9,10-oxide: k_acn = 96 M⁻¹ s⁻¹, k_H = 196 M⁻¹ s⁻¹ |
| Quantified Difference | BcPh 5,6-oxide is 21-fold slower (k_acn) than chrysene 5,6-oxide; 2.7-fold slower than BaP 4,5-oxide; 4.2-fold faster enolization (k_H) than phenanthrene 9,10-oxide |
| Conditions | Acetonitrile, 25 °C, ethanesulfonic acid catalyst; UV and NMR kinetic monitoring |
Why This Matters
These rate constants dictate the half-life of the epoxide under experimental conditions, determining whether DNA-adduct formation or hydrolysis predominates—directly impacting procurement decisions for mechanistic versus adduct-formation studies.
- [1] Nashed, N. T.; Sayer, J. M.; Jerina, D. M. Acid-catalyzed rearrangement of K-region arene oxides: observation of ketone intermediates and a sterically induced change in rate-determining step. J. Am. Chem. Soc. 1993, 115, 1723-1730. View Source
